molecular formula C7H7F3S B12706995 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene CAS No. 102571-05-1

2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene

Cat. No.: B12706995
CAS No.: 102571-05-1
M. Wt: 180.19 g/mol
InChI Key: UWMKAULMUOISPU-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is a fluorinated thiophene derivative with the molecular formula C₇H₇F₃S and a molecular weight of 180.191 g/mol . This compound is characterized by the presence of three fluorine atoms and a tetrahydrocyclopenta ring fused to a thiophene ring, making it a unique structure in the realm of organofluorine chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene typically involves the fluorination of a suitable thiophene precursor. One common method is the reaction of a cyclopentadiene derivative with sulfur and a fluorinating agent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure selective fluorination and cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, through its fluorinated and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is unique due to its specific fluorination pattern and fused ring structure, which confer distinct chemical and biological properties. Its combination of fluorine atoms and a thiophene ring makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .

Properties

CAS No.

102571-05-1

Molecular Formula

C7H7F3S

Molecular Weight

180.19 g/mol

IUPAC Name

2,2,3-trifluoro-4,5,6,6a-tetrahydrocyclopenta[b]thiophene

InChI

InChI=1S/C7H7F3S/c8-6-4-2-1-3-5(4)11-7(6,9)10/h5H,1-3H2

InChI Key

UWMKAULMUOISPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C(C(S2)(F)F)F)C1

Origin of Product

United States

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